

# Synthesizing and Purifying Tiger17 Peptide: A Detailed Guide for Researchers

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Compound of Interest		
Compound Name:	Tiger17	
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**Application Notes and Protocols** 

Audience: Researchers, scientists, and drug development professionals.

#### **Abstract**

**Tiger17**, a cyclic 11-amino acid peptide (c[WCKPKPRCH-NH<sub>2</sub>]), has demonstrated significant potential in promoting wound healing.[1][2][3] It actively participates in all three stages of the wound healing process: inflammation, proliferation, and tissue remodeling.[1] **Tiger17** stimulates the recruitment of macrophages, promotes the proliferation and migration of keratinocytes and fibroblasts, and activates key signaling pathways, including the mitogenactivated protein kinases (MAPK) and transforming growth factor-beta (TGF-β)/Smad pathways.[1] This document provides detailed protocols for the chemical synthesis of **Tiger17** using Fmoc-based solid-phase peptide synthesis (SPPS), its subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC), and methods for its characterization and biological activity assessment.

#### Introduction

The **Tiger17** peptide is a synthetic derivative of tigerinins, antimicrobial peptides isolated from the skin secretions of the frog Fejervarya cancrivora. Its cyclic structure, formed by a disulfide bridge between two cysteine residues, enhances its stability. The peptide's amino acid sequence is H-Trp-Cys-Lys-Pro-Lys-Pro-Lys-Pro-Arg-Cys-His-NH<sub>2</sub> (Disulfide Bridge: Cys2-Cys10). For researchers investigating novel therapeutics for wound healing and tissue



regeneration, the ability to reliably synthesize and purify bioactive **Tiger17** is crucial. These protocols offer a comprehensive guide to producing high-purity **Tiger17** for research purposes.

#### **Data Presentation**

Table 1: Physicochemical Properties of Tiger17

Property	Value	Reference
Amino Acid Sequence	c[WCKPKPKPRCH-NH2]	
Molecular Formula	C62H99N21O11S2	N/A
Molecular Weight (Da)	1378.7 g/mol	N/A
Purity (by HPLC)	>95% to >98%	
Appearance	Lyophilized white powder	_

# Table 2: Summary of Experimental Parameters for Tiger17 Synthesis and Purification



Stage	Parameter	Typical Value/Method	Reference
Synthesis	Method	Fmoc-Solid Phase Peptide Synthesis (SPPS)	
Resin	Rink Amide resin		
Cysteine Protection	Acid-labile groups (e.g., Trt, Mmt)	_	
Coupling Reagents	HBTU/HOBt or DIC/Oxyma	_	
Cleavage Cocktail	TFA/TIS/H <sub>2</sub> O (e.g., 95:2.5:2.5)	<del>-</del>	
Cyclization (Oxidation)	Air oxidation or specific oxidizing agents (e.g., lodine, NCS)	<del>-</del>	
Purification	Method	Reverse-Phase High- Performance Liquid Chromatography (RP- HPLC)	
Column	C18 stationary phase		•
Mobile Phase A	0.1% TFA in Water	<del>-</del>	
Mobile Phase B	0.1% TFA in Acetonitrile		
Gradient	Linear gradient of increasing Mobile Phase B	<del>-</del>	
Characterization	Method	Mass Spectrometry (e.g., MALDI-TOF)	
Analytical RP-HPLC			•



# Experimental Protocols Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear Tiger17 Precursor

This protocol details the manual synthesis of the linear **Tiger17** precursor on a Rink Amide resin using the Fmoc/tBu strategy.

#### Materials:

- · Rink Amide resin
- Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)
- Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure
- Deprotection solution: 20% (v/v) Piperidine in Dimethylformamide (DMF)
- Solvents: DMF, Dichloromethane (DCM)
- Solid-phase synthesis vessel

#### Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
- · Fmoc Deprotection:
  - Drain the DMF.
  - Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
  - o Drain the solution.
  - Add a fresh portion of 20% piperidine/DMF and agitate for 15 minutes.
  - Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
- Amino Acid Coupling:



- In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), Oxyma Pure (3 eq.), and DIC
   (3 eq.) in DMF.
- Add the activation solution to the resin.
- Agitate for 1-2 hours at room temperature.
- Monitor the coupling reaction using a ninhydrin test.
- Once the coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).
- Chain Elongation: Repeat steps 2 and 3 for each amino acid in the **Tiger17** sequence.
- Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
- Resin Washing and Drying: Wash the peptidyl-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

# Protocol 2: Cleavage, Cyclization, and Purification of Tiger17

#### Materials:

- Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
- · Cold diethyl ether
- Oxidation buffer: 0.1 M Ammonium bicarbonate, pH 8.0-8.5
- RP-HPLC system with a C18 column
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Lyophilizer



#### Procedure:

- Cleavage and Deprotection:
  - Treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature.
  - Filter the resin and collect the filtrate.
  - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
  - Air-dry the crude peptide pellet.
- Cyclization (Disulfide Bond Formation):
  - Dissolve the crude linear peptide in the oxidation buffer at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization.
  - Stir the solution gently, open to the air, for 12-24 hours.
  - Monitor the progress of the cyclization by analytical RP-HPLC and mass spectrometry.
- · Purification by RP-HPLC:
  - Acidify the cyclization mixture with TFA.
  - Filter the solution and inject it onto a preparative C18 RP-HPLC column.
  - Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5-60% B over 60 minutes).
  - Monitor the elution profile at 214 nm and 280 nm.
  - Collect fractions corresponding to the main peptide peak.
- Characterization and Lyophilization:
  - Analyze the purity of the collected fractions by analytical RP-HPLC.



- Confirm the molecular weight of the purified peptide by mass spectrometry.
- Pool the pure fractions and lyophilize to obtain the final **Tiger17** peptide as a white powder.

### **Protocol 3: In Vitro Wound Healing (Scratch) Assay**

This assay is used to evaluate the effect of **Tiger17** on cell migration.

#### Materials:

- Keratinocytes (e.g., HaCaT) or Fibroblasts (e.g., HSFs)
- Cell culture medium and supplements
- Multi-well cell culture plates (e.g., 12-well or 24-well)
- Sterile pipette tips (e.g., p200)
- Tiger17 peptide stock solution
- Microscope with a camera

#### Procedure:

- Cell Seeding: Seed the cells into the wells of a multi-well plate at a density that will form a confluent monolayer within 24 hours.
- Creating the "Wound":
  - Once the cells are confluent, use a sterile pipette tip to make a straight scratch across the center of the monolayer.
  - Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove detached cells.
- Treatment:



- Replace the PBS with a fresh cell culture medium containing different concentrations of **Tiger17** (e.g., 0, 2.5, 5, 10, 20 μg/mL).
- Image Acquisition:
  - Capture images of the scratch in each well at time 0.
  - Incubate the plate at 37°C in a humidified incubator.
  - o Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).
- Data Analysis:
  - Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
  - Calculate the percentage of wound closure for each treatment group relative to the initial wound area.

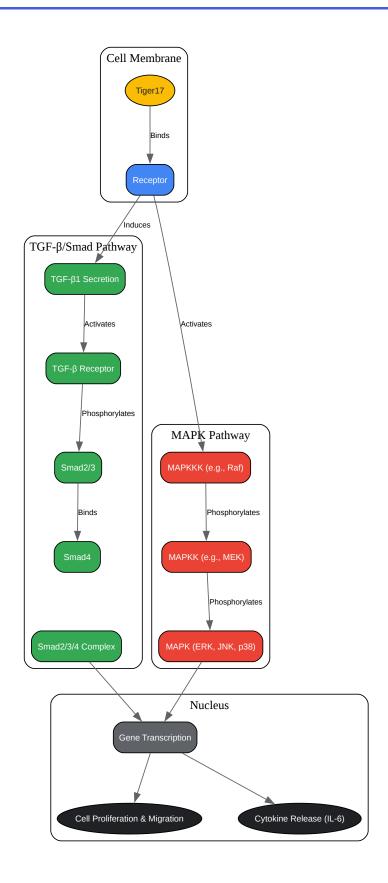
## **Mandatory Visualization**



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Caption: Workflow for the synthesis and purification of **Tiger17** peptide.





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Caption: Signaling pathways activated by Tiger17 in wound healing.



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#### References

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